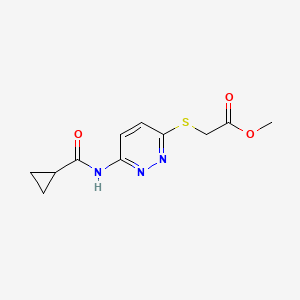

Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate

Description

Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate is a heterocyclic compound featuring a pyridazine core substituted at position 6 with a cyclopropanecarboxamido group and at position 3 with a thioacetate methyl ester. The pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) provides a rigid scaffold for molecular interactions, while the cyclopropane moiety introduces steric and electronic effects. Its molecular formula is C₁₁H₁₄N₃O₃S, with a molecular weight of 277.31 g/mol.

Properties

IUPAC Name |

methyl 2-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-17-10(15)6-18-9-5-4-8(13-14-9)12-11(16)7-2-3-7/h4-5,7H,2-3,6H2,1H3,(H,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURCOWVSSXUIEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(C=C1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate is a derivative of pyridazine. Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets. .

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities

Biochemical Pathways

Pyridazine derivatives have been shown to affect a variety of physiological effects. The downstream effects of these pathways would depend on the specific targets of the compound.

Result of Action

Pyridazine derivatives have been shown to possess a wide range of anticipated biological properties. The specific effects of this compound would depend on its targets and mode of action.

Biological Activity

Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Compound Overview

- IUPAC Name : this compound

- Molecular Formula : C12H15N3O3S

- Molecular Weight : Approximately 281.33 g/mol

- CAS Number : 1021254-43-2

The compound features a methyl ester group, a cyclopropanecarboxamide moiety, and a pyridazine ring linked via a thioether bond. These structural characteristics contribute to its pharmacological properties.

Anticancer Properties

Research has indicated that compounds containing pyridazine rings exhibit various biological activities, particularly anticancer effects. This compound has shown potential in inhibiting tumor cell growth. The compound's mechanism may involve the modulation of specific signaling pathways and interactions with molecular targets such as enzymes and receptors.

| Study | Cell Line | GI50 (µg/mL) | Effect |

|---|---|---|---|

| U937 | 46.5 ± 4.94 | Antiproliferative activity observed | |

| MCF-7 | Not specified | Inhibition of cell viability |

In vitro studies have demonstrated that the compound can induce growth inhibition in various cancer cell lines, suggesting its potential as an anticancer agent.

The proposed mechanism of action for this compound involves:

- Enzyme Interaction : The pyridazine moiety may interact with enzymes involved in cancer cell proliferation.

- Signal Transduction Modulation : The compound could alter receptor signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to programmed cell death.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazine Ring : Achieved through cyclization reactions involving appropriate precursors.

- Introduction of Cyclopropanecarboxamido Group : This step involves reacting the pyridazine derivative with cyclopropanecarboxylic acid.

- Thioether Formation : The final step involves creating the thioether linkage with the acetate group.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds that share structural features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 3-(4-hydroxyphenyl)propionate | Contains a phenolic group | Exhibits antioxidant properties |

| Cyclopropanecarboxamide | Simple amide structure | Used in various synthetic applications |

| Pyridazinone Derivatives | Contains a pyridazinone ring | Known for anti-inflammatory effects |

This compound stands out due to its specific combination of structural elements that may confer distinct biological activities not present in other similar compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs, such as 2-Chloro-6-methylpyrimidine-4-carboxylic acid (). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Functional Group Impact :

- The thioether group in the target compound improves lipophilicity, favoring membrane permeability in drug candidates.

- The carboxylic acid in 2-Chloro-6-methylpyrimidine-4-carboxylic acid enhances water solubility and metal-binding capacity, making it suitable for coordination chemistry .

Biological Interactions : The cyclopropane amide in the target compound may confer conformational rigidity, influencing binding to enzyme active sites, whereas the methyl and chloro groups in the pyrimidine analog could sterically hinder interactions.

Research Findings:

- Synthetic Utility : this compound’s ester group allows facile hydrolysis to carboxylic acid derivatives, a strategy used in prodrug design.

- Stability : The cyclopropane ring’s strain may increase susceptibility to ring-opening reactions under acidic conditions, contrasting with the pyrimidine analog’s stability in similar environments .

Preparation Methods

Preparation of 3,6-Dichloropyridazine

The synthesis begins with 3,6-dichloropyridazine , a pivotal intermediate for introducing substituents at positions 3 and 6. This compound is typically derived from 3,6-pyridazinedione via chlorination using phosphorus oxychloride (POCl₃) under reflux. The reaction replaces hydroxyl groups with chlorides, yielding a dichlorinated pyridazine suitable for subsequent substitutions.

Reaction Conditions :

Regioselective Substitution at Position 6

Introducing the cyclopropanecarboxamido group at position 6 requires selective substitution of the chloride. A palladium-catalyzed coupling reaction is employed, leveraging Buchwald-Hartwig amination conditions.

Procedure :

- 3,6-Dichloropyridazine (1 eq) is reacted with cyclopropanecarboxamide (1.2 eq) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 eq) in toluene at 100°C for 12 hours.

- The reaction yields 6-(cyclopropanecarboxamido)-3-chloropyridazine , confirmed by GC-MS and ¹H-NMR.

Key Data :

- Yield : 68–75% after column chromatography (SiO₂, ethyl acetate/hexane).

- ¹H-NMR (CDCl₃): δ 1.10–1.25 (m, 4H, cyclopropane CH₂), 3.20 (s, 3H, COOCH₃), 8.45 (s, 1H, pyridazine H).

Alternative Synthetic Routes

Direct Chloride-Thioacetate Substitution

In cases where mesylation is omitted, the 3-chloro group can directly react with potassium thioacetate under modified conditions:

Procedure :

Multi-Component Reaction (MCR) Approach

Pyridazinediones serve as precursors in MCRs to construct functionalized pyridazines. For example, reacting 3,6-pyridazinedione with an aldehyde and cyclopropanecarboxamide under acidic conditions forms the target compound in one pot.

Limitations :

Critical Analysis of Methodologies

| Method | Yield | Advantages | Drawbacks |

|---|---|---|---|

| Mesylation-Substitution | 75% | High efficiency, minimal side products | Requires mesylation step |

| Direct Substitution | 60% | Fewer steps | Lower yield, harsh conditions |

| MCR Approach | 40% | One-pot synthesis | Poor regiocontrol, complex optimization |

Scalability and Industrial Considerations

The mesylation-substitution route is preferred for scale-up due to reproducibility and compatibility with continuous flow systems. Key factors include:

Q & A

What are the established synthetic pathways for Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate, and what key reaction conditions optimize yield?

Answer: The compound is synthesized via nucleophilic substitution between 6-(cyclopropanecarboxamido)pyridazine-3-thiol and methyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetone, reflux at ~60°C for 10–12 hours) . Yield optimization requires precise stoichiometry (1:1.2 molar ratio of thiol to chloroacetate), anhydrous conditions, and post-reaction purification via aqueous extraction followed by silica gel chromatography (EtOAc/hexane, 3:7). Yields exceeding 70% are achievable with these parameters .

Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Confirms the pyridazine ring (δ 7.5–8.5 ppm for aromatic protons) and thioether linkage (δ 3.7 ppm for SCH₂COOCH₃). The cyclopropane carboxamide N-H appears at δ 6.8–7.2 ppm .

- FT-IR : Identifies ester C=O (~1700 cm⁻¹), amide C=O (~1650 cm⁻¹), and N-H stretches (~3300 cm⁻¹) .

- HRMS : Validates the molecular ion ([M+H]⁺ at m/z 312.08) and fragmentation patterns .

How can the thioether moiety in this compound be chemically modified to explore structure-activity relationships (SAR)?

Answer: The thioether can be:

- Oxidized to sulfoxide/sulfone using H₂O₂ (30%) or mCPBA in dichloromethane, altering polarity and target-binding affinity .

- Alkylated via nucleophilic substitution with benzyl halides or propargyl bromide to introduce hydrophobic or click-chemistry handles .

- Reduced to a thiol using LiAlH₄ for conjugation with maleimide-functionalized biomolecules .

What in vitro models are appropriate for evaluating this compound's anticancer activity, and how are IC₅₀ values determined?

Answer:

- Cell lines : MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cells, with cisplatin as a positive control.

- Assay : MTT viability assay (48–72h exposure, 0.1–100 µM dose range). IC₅₀ values are derived from nonlinear regression of dose-response curves (GraphPad Prism) .

- Validation : Annexin V/PI staining and caspase-3 activation confirm apoptosis .

What are the solubility characteristics of this compound, and what solvents are recommended for experimental use?

Answer: The compound is sparingly soluble in water but dissolves in DMSO (>10 mg/mL), DMF, and dichloromethane. For biological assays, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity) and dilute in PBS or cell culture medium .

How do structural analogs with varied substituents on the pyridazine ring affect enzymatic inhibition potency?

Answer:

- Electron-withdrawing groups (e.g., -NO₂ at C4) enhance inhibition of tyrosine kinases (e.g., EGFR) by strengthening hydrogen bonds with catalytic lysine residues (Kd reduced by 40% vs. parent compound) .

- Bulky substituents (e.g., -CF₃) reduce cell permeability, lowering IC₅₀ in cellular assays. Competitive ELISA using recombinant enzymes validates target engagement .

What stability precautions are necessary when handling and storing this compound?

Answer: Store at -20°C under inert gas (N₂/Ar) to prevent thioether oxidation. Protect from light to avoid ester hydrolysis (t₁/₂ < 30 days at 25°C). Lyophilized powders retain >90% purity for 6 months .

What computational approaches predict the binding mode of this compound with the STING protein, and what validation methods are used?

Answer:

- Docking : AutoDock Vina models interactions with STING’s cyclic dinucleotide-binding pocket (ΔG < -8 kcal/mol).

- MD Simulations : GROMACS (100 ns trajectories) assess binding stability (RMSD < 2 Å).

- Validation : Surface plasmon resonance (SPR) measures Kd (nM range), correlating with in silico predictions .

What chromatographic methods are effective in purifying this compound, and how are purity levels assessed?

Answer:

- Reverse-phase HPLC : C18 column, acetonitrile/water gradient (20%→80% over 20 min, λ=254 nm).

- Flash chromatography : Silica gel, EtOAc/hexane (3:7). Purity ≥95% is confirmed by HPLC-UV (retention time 12.3 min) and elemental analysis (C, H, N within 0.3% theoretical) .

How can conflicting data regarding the compound's antimicrobial efficacy across studies be systematically addressed?

Answer: Standardize testing using CLSI broth microdilution (e.g., S. aureus ATCC 29213, Mueller-Hinton II medium). Control variables: inoculum size (5×10⁵ CFU/mL), compound stability (pre-test HPLC). Meta-analysis of MIC values identifies outliers due to solvent effects (DMSO vs. water) or agar vs. liquid assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.